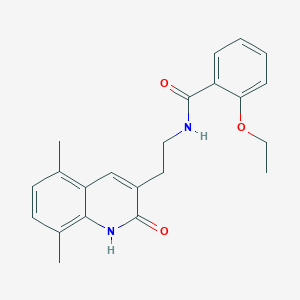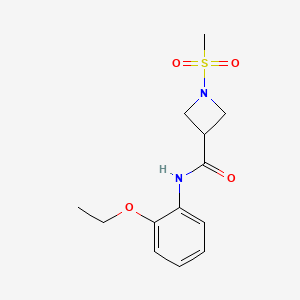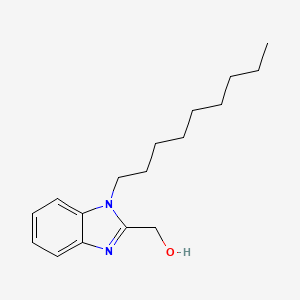
(1-Nonylbenzimidazol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-Nonylbenzimidazol-2-yl)methanol” is a chemical compound with the molecular formula C17H26N2O . It is a derivative of benzimidazole, a heterocyclic compound that is an important motif in therapeutic chemistry .
Synthesis Analysis
The synthesis of benzimidazole derivatives, such as “(1-Nonylbenzimidazol-2-yl)methanol”, can be achieved through a general, inexpensive, and versatile method involving aromatic aldehyde and o-phenylenediamine . Another approach involves the use of supercritical methanol over copper-doped porous metal oxides .Molecular Structure Analysis
The molecular and crystalline structures of benzimidazole derivatives can be solved by X-ray diffraction analysis . The presence of fluorine atoms in the synthesized compounds leads to the emergence of C–F…π interactions affecting crystal packing .Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions. For instance, they can be synthesized by simply heating 1,2-diaminobenzenes in supercritical methanol over copper-doped porous metal oxides . They can also undergo rearrangements when exposed to nucleophilic rearrangements for the synthesis of various biheterocyclic motifs .Applications De Recherche Scientifique
Catalytic Applications and Synthesis
Benzimidazole derivatives have been utilized as catalysts or intermediates in synthetic organic chemistry. For instance, a study on the RuCl3-catalyzed N-methylation of amines using methanol demonstrates the potential of benzimidazole-related compounds in facilitating N-methylation reactions, highlighting their role in the synthesis of pharmaceuticals through late-stage functionalization (Sarki et al., 2021). Additionally, a Cp*Ir complex bearing a functional 2,2'-bibenzimidazole ligand was shown to be an effective catalyst for the N-methylation of various amines with methanol, underlining the utility of benzimidazole derivatives in catalysis (Liang et al., 2017).
Material Science and Fuel Cell Applications
In material science, particularly in fuel cell technology, polybenzimidazole and polyetherketone have been functionalized to enhance their proton conduction properties. This functionalization aims to improve the efficiency of fuel cells, including hydrogen oxygen (air) or direct methanol fuel cells , by increasing their proton conduction without compromising stability (Jones & Roziere, 2001). Furthermore, polybenzimidazole membranes have been compared in their acid-doped and alkali-doped forms for direct methanol fuel cell applications, showcasing the potential of benzimidazole-based polymers in achieving high power outputs (Li et al., 2015).
Organic Synthesis and Chemical Transformations
Benzimidazole derivatives have facilitated the synthesis of complex molecules and polymers. For example, supercritical methanol has been used as both a solvent and a carbon source in the catalytic conversion of 1,2-diaminobenzenes and 2-nitroanilines to benzimidazoles, illustrating the role of benzimidazole frameworks in organic synthesis and the potential for green chemistry applications (Sun, Bottari, & Barta, 2015).
Orientations Futures
Benzimidazole derivatives, such as “(1-Nonylbenzimidazol-2-yl)methanol”, have potential applications in various fields of research from medicine to materials science . They can serve as excellent bench compounds for the synthesis of a systematic series of fluorine-containing derivatives to study structure–property correlations .
Propriétés
IUPAC Name |
(1-nonylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-2-3-4-5-6-7-10-13-19-16-12-9-8-11-15(16)18-17(19)14-20/h8-9,11-12,20H,2-7,10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQNKIKCPWMTIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C2=CC=CC=C2N=C1CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Nonylbenzimidazol-2-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

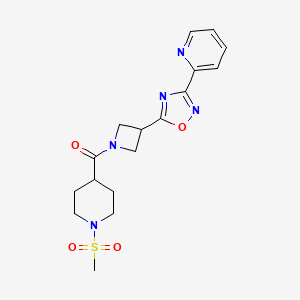
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2666172.png)
![4-oxo-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-(thiophen-3-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2666173.png)

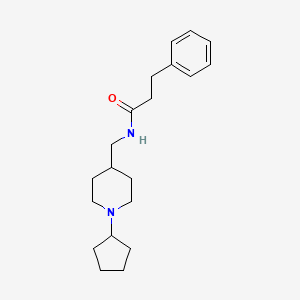
![3-(4-Propan-2-ylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2666178.png)
![Benzyl N-[1-(oxirane-2-carbonyl)piperidin-3-yl]carbamate](/img/structure/B2666180.png)
![1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)methanesulfonamide](/img/structure/B2666182.png)
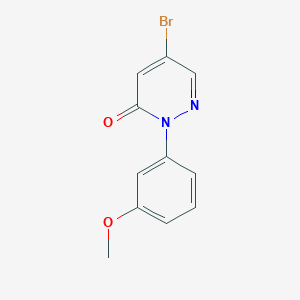
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2666184.png)
